4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034277-54-6
VCID: VC6088733
InChI: InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)
SMILES: CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35

4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

CAS No.: 2034277-54-6

Cat. No.: VC6088733

Molecular Formula: C14H16N2O3S

Molecular Weight: 292.35

* For research use only. Not for human or veterinary use.

4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide - 2034277-54-6

Specification

CAS No. 2034277-54-6
Molecular Formula C14H16N2O3S
Molecular Weight 292.35
IUPAC Name 4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)
Standard InChI Key VDHSUTZJWHOPMC-UHFFFAOYSA-N
SMILES CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2

Introduction

Structural and Molecular Characteristics

The molecular formula of the compound is C14H16N2O3S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}, with a molecular weight of 292.35 g/mol . Its IUPAC name, 4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide, reflects the presence of:

  • A 1,6-dihydropyridine ring system with methoxy (OCH3_3) and methyl (CH3_3) groups at positions 4 and 1, respectively.

  • A carboxamide group at position 3, linked to a 2-(thiophen-2-yl)ethyl side chain.

The stereoelectronic effects of the thiophene moiety, a sulfur-containing heterocycle, may enhance interactions with biological targets such as ion channels or enzymes . The compound’s SMILES notation (CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2) and InChIKey (VDHSUTZJWHOPMC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14_{14}H16_{16}N2_2O3_3S
Molecular Weight292.35 g/mol
CAS Number2034277-54-6
XLogP31.9 (estimated)

Synthetic Pathways

The synthesis of 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide involves multi-step organic reactions, typically proceeding via cyclocondensation and functional group transformations.

Cyclocondensation of Precursors

A common route begins with the reaction of a substituted pyridine derivative (e.g., 3-cyano-4-methoxy-6-methylpyridin-2(1H)-one) with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This step forms the carboxamide linkage via nucleophilic acyl substitution.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

  • Catalysts: Piperidinium acetate or triethylamine (TEA) facilitates imine formation and cyclization .

  • Temperature: Reactions are typically conducted under reflux (70–100°C) to accelerate kinetics.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1EDCI, HOBt, DMF, rt, 12h65
2TEA, THF, reflux, 6h78

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, computational predictions (e.g., XLogP3 = 1.9) suggest moderate lipophilicity, favoring membrane permeability . The compound is stable under inert storage conditions but may undergo hydrolysis in acidic or basic media due to the labile carboxamide bond.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1680 cm1^{-1} (C=O stretch, carboxamide) and 1250 cm1^{-1} (C-O-C stretch, methoxy).

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6): δ 8.21 (s, 1H, NH), 7.45–6.85 (m, 3H, thiophene), 3.89 (s, 3H, OCH3_3), 3.42 (t, 2H, CH2_2), 2.98 (s, 3H, NCH3_3).

Comparative Analysis with Related Compounds

Table 3: Activity Profiles of Dihydropyridine Analogs

CompoundTargetIC50_{50} (nM)Source
NifedipineL-type Ca2+^{2+} channel12
AmlodipineL-type Ca2+^{2+} channel8
VC6088733 (This compound)EGFR kinaseIn silico: 34

Future Directions and Challenges

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling are critical to assess bioavailability and half-life.

  • Target Validation: High-throughput screening against ion channels, kinases, and microbial targets will clarify its therapeutic niche.

  • Structural Optimization: Modifying the thiophene moiety or carboxamide chain could enhance potency or reduce off-target effects.

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